N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Description
The compound “N’-(2-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” is a type of Schiff base . Schiff bases are a class of organic compounds that contain a functional group with the general structure R2C=NR’ (R’ ≠ H). They are often used in organic synthesis and coordination chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable hydrazide . The reaction is usually carried out in a suitable solvent at elevated temperatures .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . These techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . The results of these analyses provide information about the functional groups present in the molecule and the connectivity of the atoms .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . These studies have shown that these compounds can act as corrosion inhibitors for mild steel in acidic medium . The corrosion inhibition is believed to occur through the formation of a protective layer on the surface of the steel .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These analyses have included studies of the compound’s thermal stability, solubility, and electrochemical properties .Future Directions
Future research on similar compounds could focus on further elucidating their mechanism of action and exploring their potential applications. For example, their antimutagenic properties could be further investigated for potential use in cancer prevention . Additionally, their ability to act as corrosion inhibitors could be further explored for potential industrial applications .
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-7-8-22-15(9-11)20-12(2)16(22)18(24)21-19-10-13-5-4-6-14(25-3)17(13)23/h4-10,23H,1-3H3,(H,21,24)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEQVNASJZMDDM-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=C(C(=CC=C3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=C(C(=CC=C3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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